2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide
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Overview
Description
This compound is a chemical substance that is primarily used as a pharmaceutical intermediate . It is a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting with trifluoroacetic acid ethyl ester as the raw material, it reacts with hydrazine hydrate to produce compound 5. Chloroacetic acid ethyl ester is used as the raw material to react with ethylenediamine to produce compound 2 through substitution and cyclization reactions. Compound 2 reacts with Boc anhydride to produce compound 3 through substitution reaction. Compound 3 reacts with phosphorus pentasulfide to produce compound 4 through sulfur substitution reaction. Finally, compound 4 reacts with compound 5 through substitution, cyclization, and Boc removal reactions to produce the target compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group that could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and Boc removal reactions . The compound also shows potential for antibacterial activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 266°C and a density of 1.72 . It is also known to have poor fragmentation and ionization .Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have focused on the synthesis and structural characterization of triazolo[4,3-a]pyridine derivatives. For instance, an efficient synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization methods have been reported, highlighting their potential in pharmaceutical applications due to biological activities associated with these compounds (El-Kurdi et al., 2021).
Biological and Pharmaceutical Applications
Triazolo[4,3-a]pyridines exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical research. For example, the synthesis and antibacterial activity of novel pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety have been explored, demonstrating the compounds' potential as antimicrobial agents (Abdelriheem et al., 2017).
Advanced Synthesis Techniques
Innovative synthesis methods for [1,2,4]Triazolo[4,3-a]pyridines have been developed to enhance the efficiency and yield of these compounds. A notable study involved the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, offering a metal-free synthesis route that is both efficient and environmentally friendly, facilitating the convenient construction of the triazolo[4,3-a]pyridine skeleton (Zheng et al., 2014).
Applications in Crop Protection
Some derivatives of [1,2,4]triazolo[4,3-a]pyridines have shown promising herbicidal activity, suggesting their potential use in agriculture for controlling a broad spectrum of vegetation. The study on thermal infrared measurement as an indicator of plant ecosystem health included substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting the utility of these compounds in crop protection (Moran, 2003).
Future Directions
The compound has broad-spectrum pharmaceutical activity, offering the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . It also has potential for diverse pharmacological activities, which could be explored in future research .
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-6(2)9(19)15-7-4-3-5-18-8(7)16-17-10(18)11(12,13)14/h3-6H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRCPDYMTNEMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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